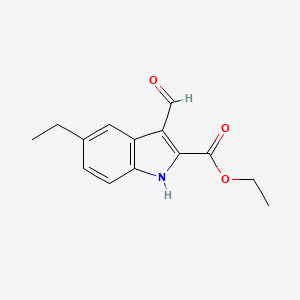

ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate

Description

Ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name |

ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-9-5-6-12-10(7-9)11(8-16)13(15-12)14(17)18-4-2/h5-8,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOWLKHZDGJRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C2C=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with various reagents under specific conditions. One common method includes the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with ethyl iodide in the presence of a base such as potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, due to the presence of electron-donating groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate has several notable applications across various fields:

-

Organic Synthesis:

- Serves as a building block for synthesizing more complex indole derivatives.

- Utilized in the development of new materials and chemical processes.

-

Medicinal Chemistry:

- Explored for its potential as a therapeutic agent against various diseases, including cancer and viral infections.

- Investigated for its ability to modulate biological pathways relevant to disease progression.

-

Biological Research:

- Studied for antiviral, anticancer, and antimicrobial properties.

- Its interactions with specific molecular targets are of particular interest in understanding its mechanisms of action.

Biological Activities

The compound exhibits a range of biological activities that make it a subject of extensive research:

-

Anticancer Activity:

- Demonstrated potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

- Mechanisms include downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors.

-

Antiviral Activity:

- Recent studies indicate that derivatives can inhibit HIV integrase, suggesting modifications to the indole scaffold enhance antiviral properties.

- IC50 values as low as 0.13 μM have been reported for some derivatives.

-

Antioxidant Properties:

- Some studies suggest that indole derivatives can scavenge free radicals, contributing to protective effects against oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The modification of the indole scaffold significantly impacts the biological activity of this compound. The following table summarizes how different substituents affect activity:

| Substituent Position | Effect on Activity | Example |

|---|---|---|

| C3 | Enhances antiviral activity | Derivatives with halogenated groups showed improved IC50 values |

| C5 | Influences anticancer potency | Ethyl substitution improved cell viability outcomes in specific cancer lines |

Case Studies and Research Findings

Recent research has provided valuable insights into the efficacy and potential applications of this compound:

-

Anticancer Efficacy:

- In vivo studies using solid Ehrlich carcinoma models demonstrated that treatment with this compound significantly reduced tumor mass compared to untreated controls and standard chemotherapy agents like 5-fluorouracil (5-FU).

-

Antiviral Activity Against HIV:

- A study highlighted the ability of modified indole derivatives to inhibit HIV integrase effectively, indicating strong potential for developing antiviral therapies.

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Ethyl 3-formyl-1H-indole-2-carboxylate: Similar in structure but lacks the additional ethyl group.

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Contains a hydroxyl group instead of a formyl group.

Ethyl 5-methylindole-2-carboxylate: Lacks the formyl group and has a methyl group instead. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

Ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and recent research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₅N₁O₄

- Molecular Weight : 247.25 g/mol

This compound features an indole ring system with a formyl group at the 3-position and an ethyl group at the 5-position, contributing to its unique biological properties.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Demonstrated potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The compound interferes with key cellular pathways involved in cancer progression, such as downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors.

- Antiviral Activity : Recent studies have shown that derivatives of indole compounds can inhibit HIV integrase, suggesting that modifications to the indole scaffold can enhance antiviral properties .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : Indole derivatives are known to bind with high affinity to various kinases, affecting signaling pathways critical for cell proliferation and survival .

- Modulation of Apoptotic Pathways : The compound has been shown to induce apoptosis through the activation of caspases and alteration of mitochondrial membrane potential.

- Antioxidant Properties : Some studies suggest that indole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The modification of the indole scaffold significantly impacts the biological activity of this compound:

Case Studies and Research Findings

Recent research has provided valuable insights into the efficacy and potential applications of this compound:

- Anticancer Efficacy : In vivo studies using solid Ehrlich carcinoma models demonstrated that treatment with this compound significantly reduced tumor mass compared to untreated controls and standard chemotherapy agents like 5-FU .

- Antiviral Activity Against HIV : A study highlighted the ability of modified indole derivatives to inhibit HIV integrase with IC50 values as low as 0.13 μM, indicating strong potential for developing antiviral therapies .

Q & A

Q. What are the standard synthetic routes for ethyl 5-ethyl-3-formyl-1H-indole-2-carboxylate, and how are key intermediates characterized?

The compound is typically synthesized via condensation reactions. For example, 3-formylindole-2-carboxylate derivatives are prepared by refluxing 3-formyl-1H-indole-2-carboxylic acid with rhodanine analogs in acetic acid using sodium acetate as a base. Key intermediates are characterized via -NMR, -NMR, IR spectroscopy, and melting point analysis to confirm regioselectivity and purity. For instance, -NMR peaks at δ 12.69 (NH) and 8.35 (2-H) confirm indole ring substitution patterns .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound and its derivatives?

Essential techniques include:

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1682 cm for esters ).

- NMR spectroscopy : Confirms substitution patterns (e.g., ethyl ester protons at δ 1.38 ppm and indole NH signals near δ 12.7 ppm ).

- X-ray crystallography : Resolves tautomeric forms and solid-state conformation using programs like SHELXL .

Q. How is the compound purified, and what solvents are optimal for recrystallization?

Purification often involves column chromatography (e.g., Combiflash with ethyl acetate/hexane gradients) followed by recrystallization from ethanol or DMF/acetic acid mixtures. Ethanol is preferred for high-yield recovery of crystalline products due to its polarity and solubility profile .

Advanced Research Questions

Q. How can regioselective alkylation at the indole NH position be achieved, and what catalysts are effective?

NH protection is critical for selective alkylation. For example, di-tert-butyl dicarbonate with 4-dimethylaminopyridine (DMAP) as a base selectively protects the indole NH, enabling subsequent reactions at the 5-ethyl or 3-formyl positions. Aluminum chloride in 1,2-dichloroethane facilitates Friedel-Crafts acylation at the 3-position .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields may arise from substituent electronic effects or solvent choice. For example, electron-withdrawing groups on rhodanine analogs reduce yields (~36%) compared to phenyl-substituted derivatives (60%). Systematic optimization of reaction time, temperature, and stoichiometry, as in Method A (refluxing for 3–5 h in acetic acid ), can reconcile such differences.

Q. How does computational modeling (e.g., DFT) aid in predicting the reactivity of this compound in heterocyclic synthesis?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the HOMO-LUMO gap of the 3-formyl group explains its reactivity in Knoevenagel condensations with thiazolidinones. Such models guide the design of novel analogs with enhanced bioactivity .

Q. What methodologies validate the biological activity of derivatives, particularly in drug discovery contexts?

Derivatives are screened against target enzymes (e.g., HIV-1 reverse transcriptase) using enzyme inhibition assays. Ethyl 5-chloro-3-substituted indole-2-carboxylates are evaluated for IC values, with structural analogs optimized via SAR studies. Crystallographic data (e.g., SHELX-refined structures) correlate molecular conformation with activity .

Q. How are stability and degradation products of this compound analyzed under varying storage conditions?

Accelerated stability studies (40°C/75% RH) combined with LC-MS identify degradation pathways. For example, hydrolysis of the ethyl ester to carboxylic acid occurs under acidic conditions, monitored via -NMR loss of δ 1.38 ppm (CH) and 4.43 ppm (CH) signals .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in the laboratory?

Q. How can tautomerism in the 3-formylindole core be experimentally resolved?

Tautomeric equilibria (e.g., keto-enol forms) are analyzed via variable-temperature NMR and X-ray crystallography. For example, -NMR at −40°C in DMSO-d resolves enol (δ 12.7 ppm) and keto (δ 10.2 ppm) proton signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.